((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
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Overview
Description
((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol: is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the pyrrolopyrimidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group in the pyrrolopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- ((2S,5S)-5-(4-Bromo-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
- ((2S,5S)-5-(4-Fluoro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
- ((2S,5S)-5-(4-Methyl-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol
Uniqueness: The uniqueness of ((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol lies in its specific substitution pattern and stereochemistry
Properties
IUPAC Name |
[5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFXSWGFSSZAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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